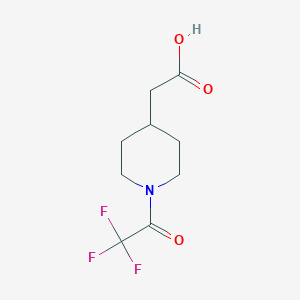
2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid is a compound that features a piperidine ring substituted with a trifluoroacetyl group and an acetic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the development of drugs targeting neurological disorders and inflammation.
Mechanism of Action
The mechanism of action of 2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites, leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
Similar compounds to 2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid include:
1-Trifluoroacetyl piperidine: This compound lacks the acetic acid moiety but shares the trifluoroacetyl-piperidine structure.
2-(4-(Piperidin-4-yl)phenyl)acetic acid: This compound features a phenyl group instead of the trifluoroacetyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the trifluoroacetyl group and the acetic acid moiety, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H12F3NO3 |
|---|---|
Molecular Weight |
239.19 g/mol |
IUPAC Name |
2-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C9H12F3NO3/c10-9(11,12)8(16)13-3-1-6(2-4-13)5-7(14)15/h6H,1-5H2,(H,14,15) |
InChI Key |
PYIMXFYYVXSONZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)
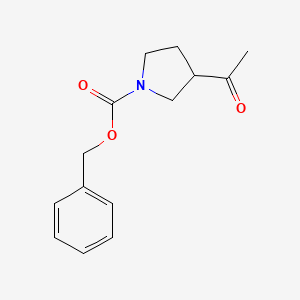
![Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride](/img/structure/B15306627.png)

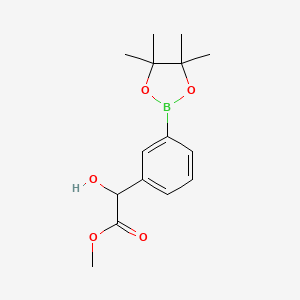
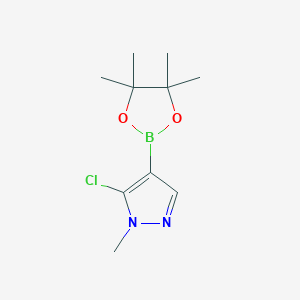
![rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B15306651.png)

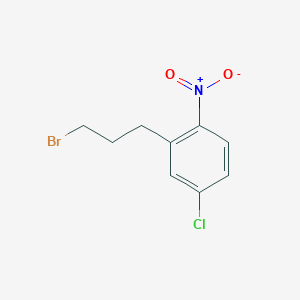
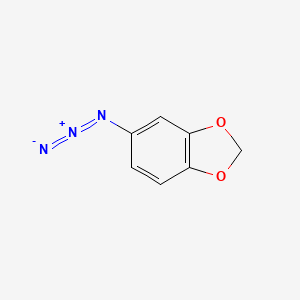
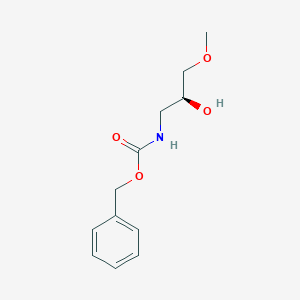
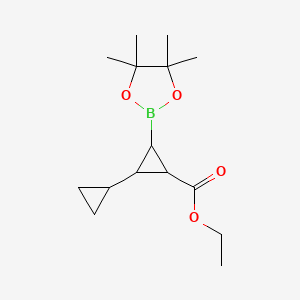

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B15306699.png)
